Phenaridine

Catalog No.
S584298
CAS No.
42045-97-6
M.F
C24H32N2O
M. Wt
364.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenaridine

CAS Number

42045-97-6

Product Name

Phenaridine

IUPAC Name

N-[2,5-dimethyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide

Molecular Formula

C24H32N2O

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C24H32N2O/c1-4-24(27)26(22-13-9-6-10-14-22)23-17-20(3)25(18-19(23)2)16-15-21-11-7-5-8-12-21/h5-14,19-20,23H,4,15-18H2,1-3H3

InChI Key

ODPKHHGQKIYCTJ-UHFFFAOYSA-N

SMILES

CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3

Synonyms

1-(2-phenethyl)-2,5-dimethyl-4-aminopropionylpiperidine citrate, fenaridine, phenaridine, phenaridine hydrochloride, phenaridine sulfate, phenaridine, (2alpha, 4alpha, 5alpha)-, phenaridine, (2alpha, 4alpha, 5beta)-, phenaridine, (2alpha, 4beta, 5beta)-, phenaridine, (2alpha,4alpha,5alpha)-isomer, phenaridine, (2alpha,4alpha,5beta)-isomer, phenaridine, (2alpha,4beta,5beta)-isomer, phenaridine, (2S-2alpha,4beta,5beta)-isomer sulfate (1:1)

Canonical SMILES

CCC(=O)N(C1CC(N(CC1C)CCC2=CC=CC=C2)C)C3=CC=CC=C3

Description

Phenaridine (2,5-Dimethylfentanyl) is a synthetic fentanyl derivative opioid. It was developed in 1972, and is used for surgical anasthesia in Russia. Phenaridine has similar effects to fentanyl. In rat studies, it was less potent than fentanyl. Side effects include itching, nausea and serious to life threatening respiratory depression. Fentanyl analogs have killed hundreds of people throughout Europe and the former Soviet republics since the most recent resurgence in use began in Estonia in the early 2000s, and novel derivatives continue to appear.

Phenaridine, also known as 2,5-dimethylfentanyl, is a synthetic opioid analgesic that belongs to the fentanyl class of compounds. It was developed in 1972 primarily for use in surgical anesthesia. Phenaridine is structurally related to fentanyl, featuring a piperidine ring and two methyl groups at the 2 and 5 positions of the phenethyl moiety. Its chemical formula is C24H32N2OC_{24}H_{32}N_{2}O, with a molar mass of approximately 364.533 g/mol . The compound has been noted for its potent analgesic properties, although it is generally considered less potent than fentanyl itself .

Typical of piperidine derivatives. These may include:

  • Acylation: Reaction with acyl chlorides to form amides.
  • Reduction: Reduction of the ketone or imine functionalities present in its structure.
  • Hydrogenation: Saturation of double bonds if present in the side chains.

These reactions can be utilized to modify the compound for various applications or to synthesize analogs with altered pharmacological profiles.

Phenaridine can be synthesized through several methods, often involving multi-step processes:

  • Starting Materials: The synthesis typically begins with 1-benzylpiperidin-4-one.
  • Formation of Schiff Base: This compound is reacted with aniline to form a Schiff base.
  • Reduction: The imine formed is reduced using lithium aluminum hydride.
  • Acylation: The resulting amine can then be acylated using propionic anhydride.
  • Isomer Separation: The final product may consist of a mixture of isomers which can be separated chromatographically .

Interaction studies have shown that phenaridine interacts with various biological systems through opioid receptors. Research indicates that it may exhibit different binding affinities compared to other fentanyl analogs, influencing its potency and safety profile . Additionally, studies have explored its interactions with functionalized nanoparticles for potential therapeutic applications.

Phenaridine shares structural similarities with several other compounds within the fentanyl class. Notable analogs include:

  • Fentanyl: The parent compound known for its high potency as an analgesic.
  • Alfentanil: A shorter-acting analog used for anesthesia.
  • Sufentanil: An even more potent derivative used in surgical settings.
CompoundPotency (ED50)Duration of ActionUnique Features
Phenaridine0.0048 mg/kg105-165 minutesMixture of isomers; slightly superior potency compared to fentanyl
Fentanyl0.011 mg/kg~30 minutesStrong mu-opioid receptor agonist
Alfentanil0.5 mg/kg~10-15 minutesRapid onset; shorter duration
Sufentanil0.0005 mg/kg~30-60 minutesHighly potent; used in intensive care

Phenaridine's unique feature lies in its structural configuration, particularly the orientation of methyl groups on the piperidine ring, which influences both its potency and duration compared to other fentanyl derivatives .

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Exact Mass

364.251463648 g/mol

Monoisotopic Mass

364.251463648 g/mol

Heavy Atom Count

27

Other CAS

42045-97-6

Wikipedia

Phenaridine

Dates

Modify: 2024-02-18

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